molecular formula C22H19N3O6S2 B13800359 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B13800359
M. Wt: 485.5 g/mol
InChI Key: NMTBKIGUPAQXOZ-UHFFFAOYSA-N
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Description

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid (CAS: 56405-32-4; EC: 260-156-2) is a complex azo dye derivative with a naphthalene backbone functionalized by amino, hydroxyl, and sulphonic acid groups. Its molecular formula is C22H19N7O7S2, and molecular weight is 557.55 g/mol . The compound features two azo (–N=N–) linkages connecting the central naphthalene core to two para-aminophenyl groups, enhancing its conjugation and chromatic properties .

Properties

Molecular Formula

C22H19N3O6S2

Molecular Weight

485.5 g/mol

IUPAC Name

4-amino-3,6-bis(4-aminophenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H19N3O6S2/c23-15-5-1-12(2-6-15)17-11-18-14(9-19(17)32(26,27)28)10-20(33(29,30)31)21(22(18)25)13-3-7-16(24)8-4-13/h1-11H,23-25H2,(H,26,27,28)(H,29,30,31)

InChI Key

NMTBKIGUPAQXOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C=C(C(=C(C3=C2)N)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Overview

The preparation of 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid involves multi-step azo coupling reactions starting from substituted aromatic amines and naphthalene sulfonic acid derivatives. The general synthetic strategy includes:

  • Diazotization of aromatic amines to form diazonium salts
  • Coupling these diazonium salts with hydroxylated naphthalene disulfonic acid derivatives
  • Reduction steps to convert nitro groups to amino groups when necessary
  • Sequential azo coupling to introduce bis(azo) substitution at positions 3 and 6 of the naphthalene ring

Detailed Stepwise Synthesis

  • Starting Materials:

    • 4-Nitrobenzenamine (p-nitroaniline) or its amino derivatives
    • 4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid (key coupling component)
    • 4-Methylbenzene-1,3-diamine (for further azo coupling)
  • First Diazotization and Coupling:

    • 4-Nitrobenzenamine is diazotized under acidic conditions (usually HCl and NaNO2 at 0–5 °C) to form the diazonium salt.
    • This diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form a monoazo intermediate.
  • Reduction:

    • The nitro group on the intermediate is chemically reduced (commonly using catalytic hydrogenation or chemical reductants like SnCl2 or Fe/HCl) to convert it into an amino group, preparing it for further diazotization.
  • Second Diazotization and Coupling:

    • The newly formed amino group is again diazotized to form a second diazonium salt.
    • This second diazonium salt is coupled with 4-Methylbenzene-1,3-diamine or similar aromatic amines to form the bis(azo) compound.
  • Final Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.

This synthetic route is typical for complex bis(azo) dyes, allowing precise control over substitution patterns and functional groups.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Diazotization NaNO2, HCl, 0–5 °C Temperature control critical for stability of diazonium salt
Coupling Alkaline medium (pH ~8-10), low temp Ensures selective azo coupling at desired position
Reduction SnCl2/HCl or catalytic hydrogenation Converts nitro to amino without affecting azo bonds
Second Diazotization Same as first Requires fresh diazonium salt formation
Second Coupling Aromatic amine in alkaline solution Forms bis(azo) linkage
Purification Recrystallization or chromatography Removes impurities and unreacted materials

Analytical and Research Findings

Spectroscopic Characterization

  • UV-Vis spectroscopy shows characteristic azo absorption bands around 400–500 nm due to extended conjugation.
  • IR spectroscopy confirms sulfonic acid groups (S=O stretch ~1150–1350 cm⁻¹) and amino groups (N-H stretch ~3300–3500 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) validates aromatic proton environments and substitution patterns.

Chromatographic Separation

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for purity analysis and preparative separation.
  • For mass spectrometry compatibility, phosphoric acid is replaced by formic acid in the mobile phase.

Summary Table of Preparation Method

Stage Description Key Reagents/Conditions Outcome
1. Diazotization Formation of diazonium salt NaNO2, HCl, 0–5 °C Stable diazonium intermediate
2. First Coupling Coupling with hydroxynaphthalene Alkaline medium, low temperature Monoazo intermediate
3. Reduction Nitro to amino group SnCl2/HCl or catalytic hydrogenation Amino-functionalized intermediate
4. Second Diazotization Formation of second diazonium salt Same as step 1 Ready for second coupling
5. Second Coupling Coupling with aromatic amine Alkaline medium Bis(azo) substituted final product
6. Purification Isolation of pure compound Recrystallization or chromatography High purity this compound

Chemical Reactions Analysis

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Textile Dyeing

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid is primarily used as a dye in the textile industry. Its vibrant color and stability under various conditions make it an ideal candidate for dyeing fabrics such as wool, silk, and nylon.

Case Study: Dyeing of Wool Fabrics
A study demonstrated that this compound provides excellent color fastness and brightness when used on wool fabrics. The dyeing process involved using a sodium salt form of the compound to improve solubility in water, leading to uniform dye uptake across the fabric surface .

Analytical Chemistry

In analytical chemistry, this azo compound is utilized as a reagent for detecting metal ions. Its ability to form stable complexes with various metals allows for sensitive detection methods.

Case Study: Detection of Lead Ions
Research indicated that this compound could effectively detect lead ions in water samples through colorimetric analysis. The presence of lead ions resulted in a distinct color change, enabling quantification .

Biological Staining

The compound also serves as a biological stain due to its affinity for proteins and nucleic acids. It is particularly useful in histological studies.

Case Study: Staining of Cellular Structures
In histological applications, this azo dye was used to stain cellular structures in tissue samples. The results showed clear differentiation of cellular components under microscopy, enhancing visualization for diagnostic purposes .

Data Table

Application AreaDescriptionKey Findings
Textile DyeingUsed for dyeing wool, silk, and nylon fabricsExcellent color fastness; vibrant colors achieved
Analytical ChemistryReagent for metal ion detectionSensitive detection of lead ions via color change
Biological StainingStains proteins and nucleic acidsEnhanced visualization of cellular structures

Mechanism of Action

The mechanism of action of 4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid involves its ability to form stable azo bonds, which are responsible for its color properties. The compound interacts with molecular targets through its functional groups, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and the formation of stable intermediates during reactions .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Highly water-soluble due to two sulphonic acid groups (–SO3H) .
  • Applications : Primarily used in textile dyeing (e.g., Direct Black 19 derivatives) and as a reagent in spectrophotometric nitrite detection .
  • Synthesis: Produced via diazo coupling of 4-aminophenyl groups to a hydroxyl-substituted naphthalene disulphonic acid precursor .

Suppliers such as Dayang Chem (Hangzhou) Co., Ltd., and Actylis offer industrial-grade quantities (1–5 metric tons) under ISO-certified manufacturing conditions .

Comparison with Similar Compounds

The compound belongs to a broader class of polyazo naphthalene disulphonic acid derivatives. Below is a comparative analysis with structurally related analogues:

Compound CAS/EC No. Molecular Formula Substituents Key Differences Applications Toxicity/Regulatory Status
Target Compound 56405-32-4 / 260-156-2 C22H19N7O7S2 Two 4-aminophenyl azo groups, hydroxyl, two sulphonic acids High water solubility, strong conjugation Textile dyeing, analytical chemistry ECHA-registered (REACH); no acute toxicity reported
Direct Black 19 6428-31-5 / 229-208-1 C34H27N13Na2O7S2 Additional 2,4-diaminophenyl azo groups Higher molecular weight, deeper black hue Textile toner, inkjet printing ECHA hazard consultation (2021); mutagenicity data reported
4-Amino-3,6-bis[(4-amino-2-sulphophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid 66620-37-9 / 266-428-7 C22H19N7O13S4 Sulphophenyl groups at para-positions Enhanced solubility and stability Specialty dyes, pH indicators Limited regulatory data; structurally similar to textile dyes
Disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate 82572-37-0 / N/A C22H16N6O10S2Na2 Nitrophenyl and phenyl azo groups Nitro groups increase electron-withdrawing effects Photostable pigments, coatings Not REACH-registered; potential NOx emissions upon decomposition
Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate 17095-24-8 / 241-164-5 C34H30N6O20S6Na4 Sulphonatooxyethyl groups Improved fiber reactivity Reactive textile dyes ECHA hazard consultation (2021); suspected aquatic toxicity

Key Findings:

Structural Impact on Solubility : Sulphonic acid groups (–SO3H) and sulphonatooxyethyl substituents enhance water solubility, making these compounds suitable for aqueous dyeing processes .

Chromophore Variations : Additional azo groups (e.g., in Direct Black 19) deepen color intensity, while nitro groups (82572-37-0) shift absorption spectra toward longer wavelengths .

Toxicity Profile : Mutagenicity is observed in analogues with multiple aromatic amines (e.g., Direct Black 19), necessitating stricter handling protocols .

Regulatory Trends : ECHA prioritizes hazard assessments for textile dyes due to environmental persistence and bioaccumulation risks .

Research and Industrial Relevance

  • Analytical Chemistry: The target compound’s derivative, 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt, is used in a spectrophotometric method for nitrite detection (LOD: 0.1 µg/mL) .
  • Chromatography : Newcrom R1 HPLC columns enable efficient separation of naphthalene disulphonic acid derivatives for quality control .
  • Environmental Impact : REACH registrations (e.g., 280-828-9) mandate lifecycle assessments for industrial-scale production .

Biological Activity

4-Amino-3,6-bis(4-aminophenyl)azo-5-hydroxynaphthalene-2,7-disulphonic acid (CAS No. 56405-32-4) is a synthetic azo compound with a complex structure that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including antimicrobial, antioxidant, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N7O7S2C_{22}H_{19}N_{7}O_{7}S_{2}, with a molecular weight of approximately 557.56 g/mol. The compound features multiple functional groups, including amino and hydroxyl groups, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H19N7O7S2
Molecular Weight557.56 g/mol
CAS Number56405-32-4
Density1.77 g/cm³
LogP7.319

Antimicrobial Activity

Research has indicated that derivatives of azo compounds exhibit significant antimicrobial properties. In a study evaluating various diphenylamine derivatives, some synthesized compounds demonstrated notable antimicrobial and antibiofilm activities against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard protocols, revealing effective concentrations that inhibit bacterial growth significantly .

Case Study:
In a comparative study of different azo compounds, the derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MIC values as low as 50 µg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The total antioxidant capacity (TAC) was measured to evaluate the ability of the compound to neutralize free radicals. The findings suggested that the compound possesses significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
4-Amino Compound75%80%
Control (Ascorbic Acid)90%95%

The biological activity of this compound can be attributed to its structural features:

  • Hydrophilicity and Lipophilicity : The balance between hydrophilic and lipophilic properties influences its absorption and interaction with biological membranes.
  • Functional Groups : The presence of amino and hydroxyl groups enhances reactivity with free radicals and contributes to antimicrobial activity through disruption of microbial cell walls .

Q & A

Q. What are the optimal synthetic pathways for producing this compound, and how can yield be maximized?

Methodological Answer: The synthesis involves sequential azo coupling reactions. Key steps include:

  • Diazotization : Use sodium nitrite (NaNO₂) in acidic media (HCl) to generate diazonium salts from 4-aminophenyl precursors.
  • Coupling : React diazonium salts with the naphthalene backbone under controlled pH (8–10) to ensure electrophilic substitution at the 3 and 6 positions.
  • Purification : Dialysis or ion-exchange chromatography removes unreacted sulfonic acid groups and byproducts .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (diazotization)Prevents diazonium decomposition
pH (coupling)8–10Enhances electrophilic substitution
Reaction Time4–6 hoursBalances completion vs. side reactions

Q. Reference Data :

  • Molecular Formula: C₂₂H₁₉N₇O₇S₂ .
  • CAS Registry: 56405-32-4 .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* transitions in azo groups (λmax ~450–550 nm) and quantifies conjugation stability .
  • NMR : Use ¹H-¹³C HSQC to resolve overlapping aromatic signals; D₂O exchange confirms sulfonic acid protonation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (557.55 g/mol) and detects sulfonation defects .

Pitfalls : Azo tautomerism may cause signal splitting in NMR. Use temperature-controlled experiments to stabilize tautomers .

Q. How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer :

  • Acidic Conditions (pH <3) : Protonation of sulfonic acid groups reduces solubility, leading to precipitation .
  • Neutral/Alkaline (pH 7–12) : Deprotonated sulfonate groups enhance solubility but may accelerate azo bond hydrolysis under UV light.
  • Stability Protocol : Store solutions at pH 5–6 (buffered with acetate) and 4°C to balance solubility and degradation resistance .

Advanced Research Questions

Q. What mechanistic insights explain the azo group’s redox behavior in catalytic applications?

Methodological Answer :

  • Electrochemical Studies : Cyclic voltammetry reveals two reduction peaks at -0.3 V and -0.8 V (vs. Ag/AgCl), corresponding to sequential azo bond cleavage.
  • DFT Modeling : Predicts electron density distribution; sulfonic acid groups stabilize the transition state during reduction .
  • Contradiction Analysis : Discrepancies in redox potentials across studies may arise from varying counterion effects (e.g., Na⁺ vs. K⁺) .

Q. How can computational modeling resolve contradictory spectral data for tautomeric forms?

Methodological Answer :

  • Tautomer Identification : Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra for hydrazone vs. azo tautomers. Compare with experimental λmax shifts .
  • NMR Prediction : Software like Gaussian calculates chemical shifts for each tautomer, aiding peak assignment in crowded aromatic regions .

Case Study : A 2020 study reconciled conflicting NMR data by identifying a 70:30 tautomer ratio at 25°C .

Q. What strategies mitigate interference from sulfonic acid groups in fluorescence studies?

Methodological Answer :

  • Derivatization : Methylate sulfonic acid groups using diazomethane to reduce polarity-driven quenching .
  • Solvent Optimization : Use DMSO:water (9:1) to minimize aggregation and self-absorption artifacts .
  • Lifetime Measurements : Time-resolved fluorescence distinguishes true emission from background sulfonate interactions .

Q. How do steric and electronic effects influence binding to metal ions?

Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., Kd = 1.2 μM for Cu²⁺) and entropy-driven binding mechanisms .
  • X-ray Absorption Spectroscopy (XAS) : Reveals coordination geometry; sulfonate groups act as bridging ligands in polynuclear complexes .

Contradiction Note : Conflicting reports on Fe³⁺ affinity may stem from pH-dependent sulfonate protonation .

Data Contradiction Analysis Example :
Issue : Conflicting degradation rates reported under UV light (t₁/₂ = 2h vs. 5h).
Resolution :

  • Variable Control : Ensure consistent light intensity (e.g., 365 nm, 10 mW/cm²).
  • Mechanistic Insight : Degradation follows pseudo-first-order kinetics; sulfonate substituents at C2/C7 slow hydrolysis by 40% compared to monosulfonated analogs .

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